molecular formula C22H19Br2FN2O B609812 P7C3-A20

P7C3-A20

货号 B609812
分子量: 506.2 g/mol
InChI 键: XNLTWMQBJFWQOU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

The primary mechanism of action of P7C3-A20 involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme responsible for the transformation of nicotinamide into nicotinamide adenine dinucleotide (NAD). By activating NAMPT, this compound increases intracellular levels of NAD, which is crucial for cellular energy metabolism and neuroprotection .

安全和危害

As with any chemical compound, handling “N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

未来方向

Carbazole derivatives continue to be an active area of research, particularly in the field of optoelectronic devices . Future work may focus on synthesizing new derivatives with improved properties, exploring their potential applications, and understanding their structure-property relationships.

生化分析

Biochemical Properties

P7C3-A20 plays a crucial role in biochemical reactions, particularly in the context of neuroprotection and neurogenesis. The compound interacts with several enzymes, proteins, and other biomolecules. One of the primary targets of this compound is nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme responsible for the conversion of nicotinamide to nicotinamide adenine dinucleotide (NAD). By activating NAMPT, this compound increases intracellular NAD levels, which is essential for cellular energy metabolism and survival . Additionally, this compound has been shown to interact with phosphoglycerate kinase 1 (PGK1), an enzyme involved in glycolysis. The interaction between this compound and PGK1 leads to decreased protein levels and intracellular kinase activity of PGK1, thereby regulating glycolysis in glioma cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neural cells, this compound promotes neurogenesis by enhancing the proliferation and survival of newborn neurons. This compound has been shown to increase neurogenesis in the subgranular zone of the hippocampal dentate gyrus, which is crucial for cognitive functions . This compound also protects neurons from apoptosis and promotes endogenous reparative functions after traumatic brain injury . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by stabilizing NAD+/NADH levels and regulating glycolytic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. At the molecular level, this compound activates NAMPT, leading to increased NAD levels within cells . This activation enhances cellular energy metabolism and supports the survival of neurons. This compound also directly targets PGK1, binding to specific lysine and asparagine residues. This interaction results in decreased PGK1 protein levels and kinase activity, thereby inhibiting glycolysis in glioma cells . Additionally, this compound has been shown to cross the blood-brain barrier, making it effective in treating brain injuries and neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods. For instance, in a mouse model of traumatic brain injury, this compound treatment one year after injury resulted in the repair of the blood-brain barrier, arrested chronic neurodegeneration, and restored cognitive functions . These benefits persisted for months after treatment cessation, indicating the long-term efficacy of this compound. Additionally, this compound has been shown to maintain its neuroprotective properties without significant degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat model of traumatic brain injury, this compound administered at doses ranging from 0.1 to 10 µM increased neurogenesis and protected neurons from apoptosis . Higher doses of this compound (10 mg/kg, i.p., twice daily for one week) were found to decrease contusion volume and improve cognitive functions in rats . It is essential to note that excessively high doses of this compound may lead to toxic or adverse effects. Therefore, careful dosage optimization is necessary to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to energy metabolism. The compound’s activation of NAMPT leads to increased NAD levels, which play a critical role in cellular energy production and metabolism . Additionally, this compound regulates glycolysis by targeting PGK1, resulting in decreased glycolytic activity in glioma cells . These interactions highlight the compound’s involvement in central carbon metabolism, glutathione metabolism, pyruvate metabolism, and glycolysis .

Transport and Distribution

This compound is effectively transported and distributed within cells and tissues. The compound can cross the blood-brain barrier, allowing it to reach the brain and exert its neuroprotective effects . Within cells, this compound interacts with various transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions ensure that this compound reaches its target sites and maintains its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Studies have shown that this compound localizes to specific cellular compartments, including the mitochondria and cytoplasm . This localization is essential for the compound’s role in stabilizing NAD+/NADH levels and regulating glycolysis. Additionally, this compound’s ability to cross the blood-brain barrier and target brain tissues further enhances its neuroprotective properties .

准备方法

The synthesis of P7C3-A20 involves several steps, starting with the preparation of the aminopropyl carbazole core structure. This core is then modified through various chemical reactions to introduce specific functional groups that enhance its neuroprotective properties. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

化学反应分析

P7C3-A20 undergoes several types of chemical reactions, including:

相似化合物的比较

P7C3-A20 is part of the P7C3 series of compounds, which includes other derivatives such as P7C3-S243 and ®-P7C3-OMe. These compounds share similar neuroprotective properties but differ in their potency and specific applications. This compound is considered one of the most potent derivatives, with enhanced neuroprotective and proneurogenic activities .

属性

IUPAC Name

N-[3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2FN2O/c1-28-18-4-2-3-17(11-18)26-12-16(25)13-27-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)27/h2-11,16,26H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLTWMQBJFWQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a vial containing N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide (21.0 mg, 0.030 mmol; see representative procedure 4) was added lithium hydroxide (3.2 mg, 0.134 mmol), dimethylformamide (0.5 ml, 0.06 M) and mercaptoacetic acid (4.2 ul 0.060 mmol). After stirring at rt for 1 h the reaction mixture was diluted with EtOAc and washed sequentially with water, saturated sodium bicarbonate solution, water (3×) and brine. The organic layer was dried over Na2SO4, filtered and condensed. The crude reaction mixture was purified in 30% EtOAc/hexanes (+0.2% TEA), with 13.6 mg isolated. Yield=88%
Name
N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide
Quantity
21 mg
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
4.2 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

DAST [(Et2NSF3) 0.12 ml, 0.916 mmol] was added dropwise to a solution of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3-methoxyphenylamino)propan-2-ol (0.102 g, 0.203 mmol) in 6.0 ml of anhydrous DCM at −78° C. The reaction was stirred at −78° C. for one hour before being slowly warmed to 0° C. over 5 hours. The reaction was quenched by addition of phosphate buffer (pH=8) and extracted with DCM. The aqueous phase was extracted twice with 10 ml DCM. The combined organics were dried over Na2SO4, filtered and concentrated. The crude reaction material was purified by flash chromatography on SiO2 (20% EtOAc/hexanes/0.2% TEA). Fractions containing the desired fluorinated product were further purified with 40% EtOAc/hexanes (+0.1% TEA). Isolated 5.7 mg desired product.
Name
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.102 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Q & A

Q1: What is the primary mechanism of action of P7C3-A20?

A1: this compound is believed to exert its neuroprotective effects primarily by acting as an allosteric activator of nicotinamide phosphoribosyltransferase (NAMPT). [ [] ] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, converting nicotinamide to nicotinamide mononucleotide, a precursor to NAD+. [ [, , ] ]

Q2: How does this compound's activation of NAMPT translate to neuroprotection?

A2: By activating NAMPT, this compound enhances NAD+ synthesis. [ [, ] ] NAD+ is a crucial coenzyme involved in various cellular processes, including energy metabolism, mitochondrial function, and DNA repair. Its depletion is implicated in neuronal damage and death. [ [, ] ] Therefore, increasing NAD+ levels via this compound can protect neurons from various insults.

Q3: What specific downstream pathways are affected by this compound's neuroprotective action?

A3: Studies have shown that this compound can:

  • Reduce neuronal apoptosis: It was observed to reduce the expression of apoptosis-related proteins like Bcl-2/adenovirus E1B 19-kDa-interacting protein 3 (BNIP3) and Bcl-2 associated x protein (Bax) after traumatic brain injury in rats. [ [] ]
  • Inhibit excessive autophagy: this compound treatment reduced levels of the autophagy marker microtubule-associated protein 1 light chain 3-II (LC3-II) and increased ubiquitin-binding protein p62 (p62) expression, suggesting a modulation of the autophagic process. [ [] ]
  • Suppress neuroinflammation: In a rat model of optic nerve crush, this compound suppressed the accumulation of CD68+ cells, TNF-α expression, and the expression of MCP-1 and iNOS, indicating anti-inflammatory effects. [ [, ] ]
  • Promote neurogenesis: this compound significantly increased the number of bromodeoxyuridine (BrdU)- and doublecortin (DCX)-positive cells in the hippocampus after TBI, suggesting enhanced neurogenesis. [ [] ]
  • Modulate Sirt3 activity: this compound's protection against mitochondrial damage and inflammation in a model of intracerebral hemorrhage was attributed, at least in part, to the modulation of Sirt3, an NAD+-dependent deacetylase. [ [] ]

Q4: Are there any known off-target effects of this compound?

A4: While this compound primarily targets NAMPT, research is ongoing to fully elucidate its potential interactions with other cellular targets. [ [] ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C21H18Br2FN3O and a molecular weight of 507.2 g/mol.

Q6: Is there any available spectroscopic data for this compound?

A6: Detailed spectroscopic data, including NMR and mass spectrometry analyses, can be found in publications related to its synthesis and characterization. [ [] ]

Q7: How does the structure of this compound relate to its activity?

A7: Research suggests modifications to the P7C3 scaffold can impact its neuroprotective efficacy. For instance, the S-enantiomer of this compound demonstrates greater potency in reducing paclitaxel-induced mechanical allodynia compared to the racemic mixture. [ [] ] Additionally, several novel P7C3 derivatives have been synthesized and evaluated, with varying degrees of neuroprotective efficacy. [ [] ] Further SAR studies are crucial to optimize its pharmacological properties.

Q8: What is known about the stability of this compound?

A8: While specific stability data is limited within the provided research, developing appropriate formulation strategies is crucial to ensure optimal stability, solubility, and bioavailability for its potential clinical translation. [ [] ]

Q9: Is this compound orally bioavailable?

A9: Yes, this compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier, a crucial characteristic for its neuroprotective effects within the central nervous system. [ [] ]

Q10: What is the effective dose range of this compound in preclinical models?

A10: Studies have shown efficacy in various animal models at doses ranging from 2.2 mg/kg to 20 mg/kg, administered intraperitoneally or orally. [ [, , , ] ] The specific effective dose varies depending on the disease model, route of administration, and treatment schedule.

Q11: Has the metabolism of this compound been investigated?

A11: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound requires further investigation to understand its pharmacokinetic behavior fully. [ [] ]

Q12: What in vitro models have been used to study this compound's neuroprotective effects?

A12: Researchers have utilized primary neuronal cultures, including dissociated cortical neurons and superior cervical ganglion neurons, to investigate this compound's effects on neuronal survival and response to injury. [ [] ] Additionally, this compound demonstrated protective effects in human brain microvascular endothelial cells exposed to hydrogen peroxide, highlighting its potential in preserving blood-brain barrier integrity. [ [] ]

Q13: In which in vivo models has this compound demonstrated neuroprotective efficacy?

A13: this compound has shown promise in several preclinical models, including:

  • Traumatic brain injury (TBI): It improved sensorimotor function, reduced contusion volume, and protected cortical neurons in rat models of TBI. [ [, , ] ] It also reduced aberrant axonal activity patterns in a mouse model of TBI. [ [] ]
  • Stroke: this compound demonstrated neuroprotective effects and improved cognitive function in rodent models of ischemic stroke. [ [, , , ] ]
  • Paclitaxel-induced peripheral neuropathy (CIPN): It effectively prevented and reversed PTX-induced neuropathic pain and nerve fiber degeneration in rodent models. [ [, , ] ]
  • Intracerebral hemorrhage (ICH): this compound diminished lesion volume, reduced blood-brain barrier damage, mitigated brain edema, and improved neurological outcomes in a collagenase-induced ICH mouse model. [ [] ]
  • Prenatal stress model: Maternal this compound treatment protected offspring from neuropsychiatric and behavioral deficits induced by chronic prenatal stress in mice. [ [] ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。